molecular formula C19H25N3O3 B5558024 2-(1-adamantyl)-5-(morpholin-4-ylcarbonyl)pyrimidin-4-ol

2-(1-adamantyl)-5-(morpholin-4-ylcarbonyl)pyrimidin-4-ol

Cat. No. B5558024
M. Wt: 343.4 g/mol
InChI Key: UIIAYWLSESWLLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidin-4-yl derivatives, including compounds structurally related to 2-(1-adamantyl)-5-(morpholin-4-ylcarbonyl)pyrimidin-4-ol, often involves multi-step reactions that may include condensation, chlorination, and nucleophilic substitution. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which share a similar pyrimidinol core and morpholine functionality, was achieved through a series of steps starting from commercially available precursors. The process demonstrates the complexity and the green synthetic approaches adopted in creating such molecules (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed through advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). For example, the structure of novel N2-adamantyl derivatives of 2-amino-6-methyl-4(3H)-pyrimidinone was elucidated using these methods, highlighting the role of adamantyl and pyrimidinone units in the compound's architecture (Novakov et al., 2006).

Chemical Reactions and Properties

Compounds like 2-(1-adamantyl)-5-(morpholin-4-ylcarbonyl)pyrimidin-4-ol often exhibit interesting chemical reactions due to their functional groups. For example, the synthesis and reactivity of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines demonstrate how palladium-catalyzed cross-coupling reactions can be utilized to functionalize the pyrimidine ring, offering insights into the compound's chemical behavior (Martínez et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application and handling. Studies like those on hydrogen-bonded structures of 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines provide valuable data on the compound's stability and intermolecular interactions, which are key to understanding its physical behavior (Orozco et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability under various conditions, are fundamental to determining the compound's potential applications. The antimicrobial activity of pyrimidin-4(3H)-one derivatives, for example, highlights the biological relevance of these compounds and their chemical interactions with biological targets (Attia et al., 2014).

Scientific Research Applications

PI3K-AKT-mTOR Pathway Inhibition

The discovery of 3-oxabicyclo[4.1.0]heptane as a morpholine isostere highlights the utility of morpholine and its analogues in inhibiting the PI3K-AKT-mTOR pathway, which is crucial for cancer treatment. The specific conformation adopted by morpholine and its isosteres allows for potent and selective inhibition of mTORC1 and mTORC2, demonstrating their application in novel cancer therapeutics (Hobbs et al., 2019).

Antimicrobial and Hypoglycemic Activities

Adamantane-isothiourea hybrid derivatives show significant antimicrobial activity against pathogenic bacteria and fungi. Additionally, they exhibit in vivo hypoglycemic activity in diabetic rats, highlighting their potential in treating infections and diabetes (Al-Wahaibi et al., 2017).

PET Imaging in Parkinson's Disease

The synthesis of [11C]HG-10-102-01, a PET imaging agent for LRRK2 enzyme in Parkinson's disease, utilizes adamantane derivatives. This research provides a foundation for developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Polymer Science Applications

The synthesis of new polyamide-imides containing pendent adamantyl groups illustrates the role of adamantane derivatives in enhancing the thermal stability and mechanical strength of polymers. These materials are suitable for high-performance applications due to their excellent thermal and mechanical properties (Liaw & Liaw, 2001).

Cholinesterase Inhibitory Activities

Adamantyl-based derivatives are explored for their cholinesterase inhibitory activities, relevant in treating neurodegenerative diseases like Alzheimer's. These compounds demonstrate potential as therapeutic agents by modulating cholinesterase activity (Kwong et al., 2017).

Synthesis of Bioactive Heterocycles

The use of adamantyl-substituted nitrogen heterocycles is significant in the synthesis of anti-viral and antiparkinsonian medications. These compounds are valuable for their biological activities and serve as key intermediates in medicinal chemistry (Popov et al., 2013).

properties

IUPAC Name

2-(1-adamantyl)-5-(morpholine-4-carbonyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c23-16-15(17(24)22-1-3-25-4-2-22)11-20-18(21-16)19-8-12-5-13(9-19)7-14(6-12)10-19/h11-14H,1-10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIAYWLSESWLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C(NC2=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Adamantyl)-5-(morpholin-4-ylcarbonyl)pyrimidin-4-ol

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